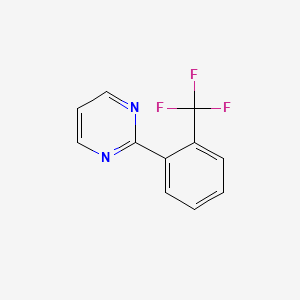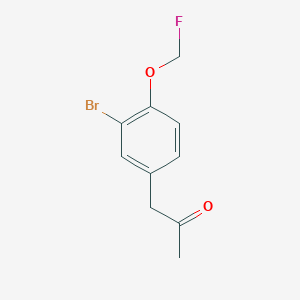
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
One common synthetic route includes the reaction of 3-bromo-4-hydroxybenzaldehyde with fluoromethyl ether under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one: This compound has an additional bromine atom, which may alter its reactivity and applications.
1-Bromo-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
1-[3-bromo-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO2/c1-7(13)4-8-2-3-10(14-6-12)9(11)5-8/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
HIRLATRZRRNCKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)OCF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

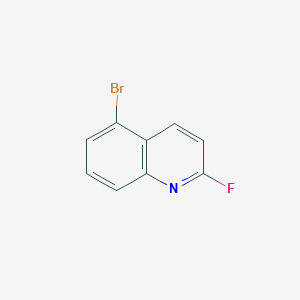


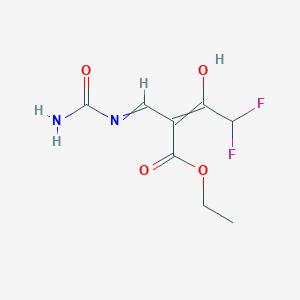

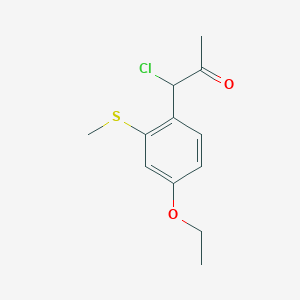
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
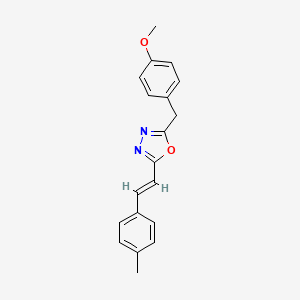
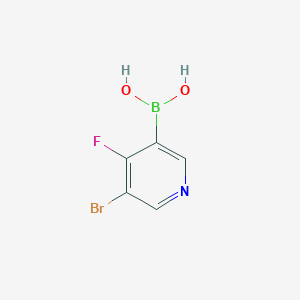

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
